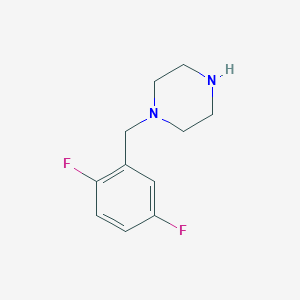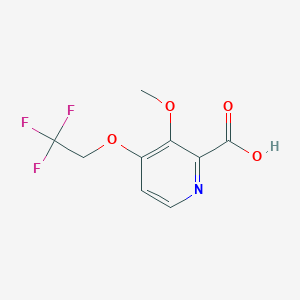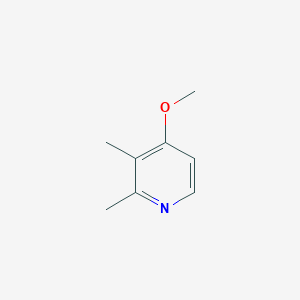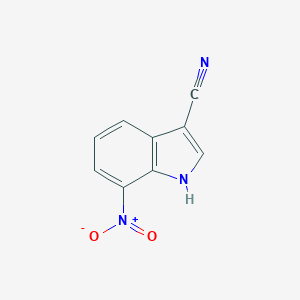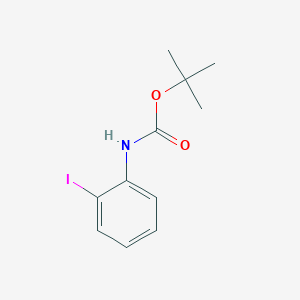
N-Boc-2-iodoaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-Boc-2-iodoaniline involves several key steps, including the introduction of the iodine atom to the aniline ring and the protection of the amino group with a Boc group. A notable method involves the ligand-free copper-catalyzed coupling of α-amino acids with N-Boc-2-iodoanilines, leading to the synthesis of enantiopure 3-substituted dihydroquinoxalinones (Luo & Brabander, 2015). This method highlights the compound's utility in synthesizing complex molecules without racemization.
Molecular Structure Analysis
The molecular structure of N-Boc-2-iodoaniline is characterized by its N-Boc protected amine and ortho-iodo substituent, which are key for its reactivity and application in synthesis. The presence of the iodine atom makes it a good candidate for nucleophilic substitution reactions, while the Boc group protects the amine from undesired reactions.
Chemical Reactions and Properties
N-Boc-2-iodoaniline participates in various chemical reactions, including palladium-catalyzed cross-coupling reactions, which are foundational in constructing carbon-nitrogen bonds in complex organic molecules. For example, the synthesis of iodo-aziridines using diiodomethyllithium and in situ generated N-Boc-imines (Bull, Boultwood, & Taylor, 2012) demonstrates its reactivity and the potential for creating novel cyclic structures.
Physical Properties Analysis
The physical properties of N-Boc-2-iodoaniline, such as solubility, melting point, and boiling point, are influenced by its functional groups. The Boc group increases its steric bulk, potentially affecting its solubility in various solvents, while the iodine atom contributes to its molecular weight and density. These properties are essential for understanding its behavior in different reaction conditions.
Chemical Properties Analysis
N-Boc-2-iodoaniline's chemical properties, including its acidity, basicity, and reactivity towards electrophiles and nucleophiles, stem from its protected amine and iodoaromatic structure. The Boc group makes the amine less basic and more resistant to hydrolysis, whereas the iodine atom enhances its electrophilic substitution reactions. Its role in the facile procedure for N-Boc protection of amines underlines its importance in synthetic chemistry (Varala, Nuvula, & Adapa, 2006).
Applications De Recherche Scientifique
Synthesis of Enantiopure Dihydroquinoxalinones : Luo and Brabander (2015) reported a copper-catalyzed coupling of α-amino acid with N-Boc-2-iodoanilines for synthesizing enantiomerically pure 3-substituted dihydroquinoxalinones. This method showed no racemization even with racemization-prone arylglycine amino acid starting materials (Luo & Brabander, 2015).
Visible Light Photocatalysis : Research on N-doped (BiO)2CO3 (N-BOC) has shown its potential as a visible light photocatalyst for air cleaning, with applications in environmental pollution control. The N-BOC sample was synthesized using a hydrothermal treatment involving bismuth citrate and ammonium carbonate. This material demonstrated efficient photocatalytic activity and high stability (Dong et al., 2013).
Synthesis of Abrine Derivatives : Danner, Morkunas, and Maier (2013) developed a strategy for synthesizing N-Boc-N-methyl-tryptophans (abrine derivatives) using a palladium-catalyzed annulation of ortho-iodoanilines with N-Boc-N-methyl-propargylglycine or aldehyde, both derivable from d-serine (Danner, Morkunas & Maier, 2013).
N-Boc Protection of Amines : Varala, Nuvula, and Adapa (2006) presented a protocol for protecting various aryl and aliphatic amines using N-Boc-2-iodoaniline, employing a catalytic amount of molecular iodine under solvent-free conditions (Varala, Nuvula & Adapa, 2006).
Substituted Quinoline Synthesis : Kobayashi et al. (2012) synthesized substituted quinolines from Boc amides of substituted 2-iodoanilines and alkyl vinyl ketones, demonstrating a multi-step process with good yields (Kobayashi et al., 2012).
Photocatalytic Activity Enhancement : Ni et al. (2016) reviewed various strategies for enhancing the visible light-driven photocatalytic performance of (BiO)2CO3 (BOC), including BOC-based nanocomposites and nonmetal doping, highlighting its applications in fields like healthcare and photocatalysis (Ni et al., 2016).
Mécanisme D'action
Target of Action
N-Boc-2-iodoaniline, also known as 1-(tert-Butoxycarbonylamino)-2-iodobenzene , is a chemical compound used in various organic synthesesIt’s important to note that the compound’s iodine atom can potentially interact with various biological targets, especially those involved in halogen bonding .
Mode of Action
The iodine atom in the compound can participate in electrophilic aromatic substitution reactions, which could potentially alter the function of target molecules .
Biochemical Pathways
Iodinated compounds like n-boc-2-iodoaniline can potentially affect various biochemical pathways due to their reactivity .
Pharmacokinetics
The compound’s iodine atom and boc (tert-butoxycarbonyl) group could potentially influence its bioavailability and metabolic stability .
Result of Action
The compound’s potential to participate in electrophilic aromatic substitution reactions could lead to changes in the structure and function of target molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species could potentially influence the action, efficacy, and stability of N-Boc-2-iodoaniline. For instance, the compound’s boiling point is 85-95 °C at 0.5 mmHg , suggesting that it could be volatile under certain conditions.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(2-iodophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYKNLRMZVGYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437302 | |
| Record name | N-Boc-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-iodoaniline | |
CAS RN |
161117-84-6 | |
| Record name | N-tert-Butoxycarbonyl-2-iodoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161117-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-2-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N-Boc-2-iodoaniline in the synthesis of dihydroquinoxalinones?
A: N-Boc-2-iodoaniline serves as a crucial building block in the synthesis of enantiopure 3-substituted dihydroquinoxalinones. It undergoes a copper-catalyzed coupling reaction with α-amino acids to form N-arylated α-amino acids [, ]. These intermediates are then cyclized and deprotected to yield the target dihydroquinoxalinones [, ].
Q2: What are the advantages of using a ligand-free copper catalyst in this reaction?
A: Both papers highlight the use of a ligand-free copper catalyst in the coupling reaction of N-Boc-2-iodoaniline with α-amino acids [, ]. This approach offers several advantages, including simplified reaction conditions, reduced cost, and potentially lower environmental impact compared to reactions employing complex ligands.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Aminobicyclo[2.2.1]heptan-7-ol](/img/structure/B62912.png)

![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)
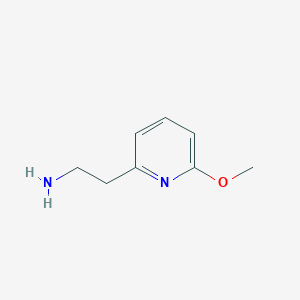
![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)
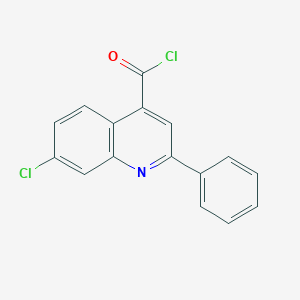

![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)
